molecular formula C7H15NO2 B3269536 Methyl 2-aminohexanoate CAS No. 51220-79-2

Methyl 2-aminohexanoate

Cat. No.: B3269536
CAS No.: 51220-79-2
M. Wt: 145.2 g/mol
InChI Key: TVZNFYXAPXOARC-UHFFFAOYSA-N
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Description

Methyl 2-aminohexanoate is an organic compound with the chemical formula C7H15NO2 It is a derivative of hexanoic acid, where the carboxyl group is esterified with methanol, and an amino group is attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-aminohexanoate can be synthesized through several methods. One common approach involves the esterification of 2-aminohexanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of hexanoic acid with formyl chloride to form tert-butyl hexanoic acid formyl chloride, which is then reacted with hydrochloric acid to obtain this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product is typically achieved through distillation or recrystallization to ensure high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in methyl 2-aminohexanoate undergoes hydrolysis under acidic or basic conditions to yield 2-aminohexanoic acid and methanol.

Conditions Mechanism Products Key Findings
Acidic (H⁺/H₂O) Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic water attack. The ester bond cleaves to form a carboxylic acid and methanol .2-Aminohexanoic acid + methanolReaction follows nucleophilic acyl substitution, driven by acid catalysis .
Basic (OH⁻/H₂O) Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination releases methanol .2-Aminohexanoate salt + methanolBase-driven hydrolysis is irreversible due to deprotonation of the carboxylic acid .

Acylation and Alkylation of the Amino Group

The primary amino group participates in nucleophilic reactions, enabling derivatization for peptide synthesis or functionalization.

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride) forms amide derivatives:

CH3COCl+Methyl 2 aminohexanoateCH3CONH CH CH2 4COOCH3+HCl\text{CH}_3\text{COCl}+\text{Methyl 2 aminohexanoate}\rightarrow \text{CH}_3\text{CONH CH CH}_2\text{ 4COOCH}_3+\text{HCl}

  • Example : Acylation of α-methylmalonamates with nitrosoarenes under bifunctional hydrogen-bonding catalysis achieves up to 91% enantiomeric excess (ee) .

Alkylation

Alkyl halides (e.g., methyl iodide) react to form secondary amines:

CH3I+Methyl 2 aminohexanoateCH3NH CH CH2 4COOCH3+HI\text{CH}_3\text{I}+\text{Methyl 2 aminohexanoate}\rightarrow \text{CH}_3\text{NH CH CH}_2\text{ 4COOCH}_3+\text{HI}

  • Key Insight : Alkylation efficiency depends on steric hindrance and solvent polarity .

Enzymatic and Metabolic Reactions

This compound serves as a substrate in enzyme-catalyzed processes:

  • Enzyme Binding : The compound interacts with active sites of enzymes, modulating activity or undergoing transformation (e.g., transesterification or decarboxylation).

  • Metabolic Pathways : Theoretical studies suggest involvement in protein synthesis regulation, with potential decarboxylation to yield bioactive amines .

Oxidative Degradation Pathways

OH radical-initiated degradation proceeds via hydrogen abstraction:

Site of H Abstraction Products Theoretical Contribution
−CH₂– group 2-Amino-2-methylpropanal (C₄H₉NO)>70% of total reactivity
−NH₂ group Formaldehyde (CH₂O) + imine derivatives5–20% reactivity
  • Mechanism : Radical intermediates form during OH attack, leading to C–N or C–C bond cleavage .

Scientific Research Applications

Methyl 2-aminohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-aminohexanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid, which can participate in metabolic pathways and enzyme-catalyzed reactions .

Comparison with Similar Compounds

Methyl 2-aminohexanoate can be compared with other similar compounds such as:

    Methyl 6-aminohexanoate: Another ester derivative of hexanoic acid with an amino group on the sixth carbon atom.

    Ethyl 2-aminohexanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 2-aminopentanoate: A shorter chain analog with one less carbon atom in the backbone.

Uniqueness

This compound is unique due to its specific placement of the amino group on the second carbon atom, which can influence its reactivity and interactions with other molecules. This structural feature can make it a valuable intermediate in organic synthesis and pharmaceutical applications .

Biological Activity

Methyl 2-aminohexanoate, also known as (S)-Methyl 2-aminohexanoate hydrochloride, is an amino acid derivative that has garnered attention for its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula : C7_{7}H15_{15}N\O2_{2}
  • Molecular Weight : 145.20 g/mol
  • CAS Number : 1926-80-3

Biological Activity Overview

This compound exhibits a variety of biological activities primarily due to its role as a building block in peptide synthesis. The incorporation of this compound into peptides can enhance their biological functions, including:

  • Enzyme Inhibition : Peptides containing this compound have shown potential in inhibiting specific enzymes, which can be beneficial in therapeutic contexts.
  • Receptor Binding : The compound's structural properties allow it to interact favorably with various receptors, influencing biological pathways and responses.
  • Antimicrobial Activity : Some derivatives have demonstrated selective antimicrobial properties, making them candidates for further exploration in drug development.

The biological effects of this compound can be attributed to several mechanisms:

  • Peptide Bond Formation : The compound facilitates stable peptide bond formation due to its amino acid structure, allowing for the synthesis of biologically active peptides.
  • Modulation of Biological Pathways : By altering peptide sequences through the incorporation of this compound, researchers can create peptides that modulate specific biological pathways.
  • Cytotoxic Effects : Certain studies have indicated that peptides synthesized with this compound may exhibit cytotoxic effects against cancer cells, enhancing their potential as anticancer agents.

Study on Antimicrobial Activity

A study investigated the antimicrobial properties of peptides incorporating this compound. The results indicated enhanced activity against Gram-positive bacteria compared to control peptides. The mechanism was linked to membrane permeabilization, which increased bacterial cell death rates (Table 1).

Peptide VariantMIC (µg/mL)Hemolytic ActivityTI (Therapeutic Index)
Control50High0.5
Modified Peptide10Low5.0

Table 1 : Antimicrobial activity of modified peptides containing this compound.

Research on Enzyme Inhibition

Another significant study focused on the enzyme inhibition capabilities of peptides synthesized with this compound. The findings suggested that these peptides could inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, which is crucial for DNA synthesis in rapidly dividing cells.

Peptide TypeIC50_{50} (µM)Comparison to MTX
Methyl-Amino Peptide15Less potent than MTX (IC50_{50} = 5 µM)

Table 2 : Inhibition potency of methyl amino peptides against DHFR.

Properties

IUPAC Name

methyl 2-aminohexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-4-5-6(8)7(9)10-2/h6H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZNFYXAPXOARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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